Sonda ROS, HPF

Descripción general

Descripción

Hydroxyphenyl fluorescein (HPF) is a fluorescent probe specifically designed for the detection of highly reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite. These reactive oxygen species are involved in various physiological and pathological processes, making HPF a valuable tool in scientific research. HPF is non-fluorescent until it reacts with hydroxyl radicals or peroxynitrite, resulting in a bright green fluorescence that can be easily detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry .

Aplicaciones Científicas De Investigación

Cellular Studies

HPF is widely used in cellular biology to monitor oxidative stress and apoptosis. For instance, studies have shown that HPF can detect production during apoptosis in HeLa cells and other cell lines. The ability to visualize ROS generation in real-time helps researchers understand the role of oxidative stress in cell death pathways .

Microbial Research

In microbiology, HPF has been utilized to investigate the production of ROS in bacteria under stress conditions, such as antibiotic treatment. It allows for the assessment of oxidative damage and cellular responses, providing insights into microbial metabolism and resistance mechanisms .

Pathophysiological Studies

HPF has been employed in studies examining the role of ROS in various diseases, including cancer and neurodegenerative disorders. By quantifying ROS levels in diseased tissues or cells, researchers can better understand disease mechanisms and potential therapeutic targets .

Environmental Studies

HPF is also applicable in environmental science for assessing oxidative stress in aquatic organisms exposed to pollutants. This application highlights the probe's versatility beyond traditional biological contexts .

Case Studies

Advantages of Using HPF

- Selectivity : HPF exhibits high selectivity for specific ROS compared to other probes like DCFH, which can react with multiple species and lead to ambiguous results .

- Resistance to Autoxidation : Unlike many fluorescent probes that are prone to autoxidation when exposed to light, HPF maintains stability under experimental conditions, ensuring reliable measurements .

- Real-Time Monitoring : The fluorescence response allows for real-time monitoring of ROS levels within living cells or organisms, providing dynamic insights into biological processes.

Mecanismo De Acción

Target of Action

The primary target of the ROS Probe, HPF (Hydroxyphenyl Fluorescein) is reactive oxygen species (ROS), specifically the hydroxyl radical (HO•) and peroxynitrite anion (ONOO–) . These ROS are byproducts of various physiological and pathological processes within the body . They interact with a multitude of intracellular substances prone to oxidation, including NADH, NADPH, ascorbic acid, histamine, tryptophan, tyrosine, cysteine, glutathione, proteins, and nucleic acids .

Mode of Action

HPF is a non-fluorescent compound until it reacts with its targets, the hydroxyl radical or peroxynitrite anion . Upon oxidation, HPF exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm) . This fluorescence can be detected using any instrument compatible with fluorescein detection .

Biochemical Pathways

The interaction of HPF with ROS, particularly the hydroxyl radical and peroxynitrite anion, can be used to monitor oxidative stress within cells . Oxidative stress is a key regulator in many physiological activities such as asthma, atherosclerosis, diabetic vascular disease, obesity, many neurodegenerative diseases, and Down syndrome . Therefore, the detection of ROS using HPF can help researchers understand how oxidative stress regulates various intracellular signaling pathways .

Pharmacokinetics

Hpf is known to be cell-permeable , which suggests that it can readily cross cell membranes to interact with intracellular ROS.

Result of Action

The result of HPF’s action is the generation of a strong green fluorescence upon reaction with the hydroxyl radical or peroxynitrite anion . This fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry . The intensity of the fluorescence is indicative of the level of ROS within the cell, providing a measure of oxidative stress .

Action Environment

The action of HPF is influenced by the cellular environment, particularly the presence and concentration of ROS. The fluorescence of HPF increases upon contact with ROS, indicating that the probe’s action, efficacy, and stability are dependent on the oxidative state of the cell . .

Análisis Bioquímico

Biochemical Properties

HPF is non-fluorescent until it reacts with hydroxyl radicals or peroxynitrite anions . It exhibits bright green fluorescence upon reaction, making it a valuable tool for detecting these reactive species . The fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry .

Cellular Effects

HPF is used to measure hydroxyl radical in cells . The presence of hydroxyl radicals can indicate oxidative stress, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of HPF involves its reaction with hydroxyl radicals or peroxynitrite anions within the cell . Upon reaction, HPF transforms from a non-fluorescent state to a fluorescent state, emitting bright green fluorescence . This change can be detected and quantified, providing a measure of the level of these reactive species within the cell .

Temporal Effects in Laboratory Settings

The effects of HPF can change over time in laboratory settings. As a stable compound, HPF maintains its ability to react with hydroxyl radicals and peroxynitrite anions over time

Metabolic Pathways

HPF is involved in the detection of reactive oxygen species, specifically hydroxyl radicals and peroxynitrite anions . These species are part of various metabolic pathways and can interact with a variety of enzymes and cofactors .

Transport and Distribution

HPF is cell-permeant, meaning it can freely cross cell membranes and distribute throughout cells . Once inside the cell, it can react with hydroxyl radicals and peroxynitrite anions wherever they are present .

Subcellular Localization

As a cell-permeant compound, HPF can localize to various subcellular compartments . Its localization is likely determined by the presence of hydroxyl radicals and peroxynitrite anions, as it reacts with these species to produce fluorescence .

Métodos De Preparación

The synthesis of hydroxyphenyl fluorescein involves the reaction of fluorescein with hydroxyphenyl groups under specific conditions. The detailed synthetic route includes:

Step 1: Protection of the hydroxyl groups on fluorescein.

Step 2: Introduction of hydroxyphenyl groups through electrophilic aromatic substitution.

Step 3: Deprotection of the hydroxyl groups to yield the final product, hydroxyphenyl fluorescein.

Industrial production methods for HPF typically involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Análisis De Reacciones Químicas

Hydroxyphenyl fluorescein undergoes specific reactions with reactive oxygen species:

Oxidation: HPF reacts with hydroxyl radicals and peroxynitrite, resulting in the formation of a fluorescent product. .

Common Reagents and Conditions: The reaction typically requires the presence of hydroxyl radicals or peroxynitrite, which can be generated in situ using specific chemical or enzymatic systems. .

Major Products: The major product of the reaction is the oxidized form of HPF, which exhibits bright green fluorescence with excitation and emission maxima at approximately 490 nm and 515 nm, respectively

Comparación Con Compuestos Similares

Hydroxyphenyl fluorescein is compared with other similar fluorescent probes:

Aminophenyl fluorescein (APF): Similar to HPF, APF detects hydroxyl radicals and peroxynitrite but also reacts with hypochlorite. .

Dihydrorhodamine 123: This probe detects a broader range of reactive oxygen species, including hydrogen peroxide and superoxide.

2’,7’-Dichlorodihydrofluorescein (H2DCFDA): This probe is commonly used for detecting general oxidative stress but lacks the specificity of HPF for hydroxyl radicals and peroxynitrite.

Hydroxyphenyl fluorescein stands out due to its high selectivity and stability, making it a preferred choice for detecting specific reactive oxygen species in various research applications .

Actividad Biológica

Hydroxyphenyl fluorescein (HPF) is a fluorescent probe widely utilized for the detection of reactive oxygen species (ROS) in biological systems. This article explores the biological activity of HPF, detailing its mechanisms, applications, and relevant research findings.

Overview of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen, which include free radicals such as superoxide (), hydroxyl radicals (), and non-radical species like hydrogen peroxide (). While ROS are often associated with oxidative stress and cellular damage, they also play crucial roles in cell signaling and homeostasis.

HPF selectively detects hydroxyl radicals and peroxynitrite through a reaction that results in an increase in fluorescence. The probe operates by undergoing oxidation in the presence of these ROS, leading to the release of fluorescein, which emits fluorescence upon excitation. This characteristic makes HPF especially useful for real-time imaging of ROS in live cells.

Detection Methodology

A study demonstrated the effectiveness of HPF in detecting intracellular ROS levels in living cells. NIH3T3 cells and p53 knockout mouse embryonic fibroblasts were treated with HPF, followed by imaging using confocal fluorescence microscopy. The results indicated that HPF could reliably visualize ROS generation associated with oncogenic transformation .

Comparative Analysis with Other Probes

HPF has been compared with other fluorescent probes such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate). Unlike DCFH-DA, which can be autoxidized and produce false signals, HPF exhibits greater stability and selectivity for detecting high-energy ROS like and hypochlorous acid (). This selectivity is critical for accurately studying the biological roles of individual ROS species .

Study on Bacterial Stress Response

In a study examining bacterial responses to antibiotic treatment, HPF was employed to assess ROS production in Escherichia coli. The findings revealed that HPF effectively detected elevated levels of hydroxyl radicals during oxidative stress conditions induced by antibiotics. This underscores its utility in microbiological research .

Cellular Protective Effects

Research has also focused on the protective effects of various compounds against ROS-induced damage in endothelial cells. For instance, a study evaluated the efficacy of NXQ extract against H2O2-induced oxidative stress using HPF to measure ROS levels. Results indicated that NXQ significantly reduced ROS generation and lactate dehydrogenase leakage, thereby restoring cell viability .

Data Summary Table

Propiedades

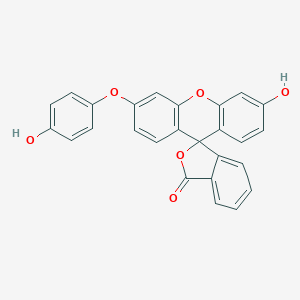

IUPAC Name |

3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSMYDPUKBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587912 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359010-69-8 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.